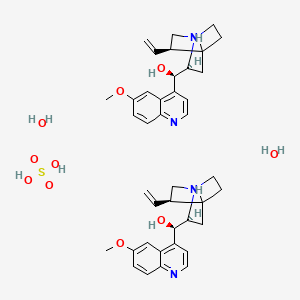

Quinine sulfate hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinine Sulfate is the sulfate salt form of the quinidine alkaloid isolate quinine. Quinine has many mechanisms of action, including reduction of oxygen intake and carbohydrate metabolism; disruption of DNA replication and transcription via DNA intercalation; and reduction of the excitability of muscle fibers via alteration of calcium distribution. This agent also inhibits the drug efflux pump P-glycoprotein which is overexpressed in multi-drug resistant tumors and may improve the efficacy of some antineoplastic agents. (NCI04)

An alkaloid derived from the bark of the cinchona tree. It is used as an antimalarial drug, and is the active ingredient in extracts of the cinchona that have been used for that purpose since before 1633. Quinine is also a mild antipyretic and analgesic and has been used in common cold preparations for that purpose. It was used commonly and as a bitter and flavoring agent, and is still useful for the treatment of babesiosis. Quinine is also useful in some muscular disorders, especially nocturnal leg cramps and myotonia congenita, because of its direct effects on muscle membrane and sodium channels. The mechanisms of its antimalarial effects are not well understood.

Aplicaciones Científicas De Investigación

Fluorescence Quantum Yield Standard

Quinine sulfate hydrate has been used as a standard for fluorescence quantum yield measurements. Research by Fletcher (1969) found that samples of quinine sulfate from various sources had satisfactory agreement in their fluorescence excitation spectra. This study suggests that quinine sulfate is a reliable fluorescence quantum yield standard (Fletcher, 1969).

Analytical Sensitivity Demonstrations

Quinine sulfate has been used in analytical chemistry for demonstrating the sensitivity of fluorescence and Raman spectroscopy. Shadi et al. (2004) used quinine sulfate in tonic water to demonstrate the analytical sensitivity of fluorescence spectroscopy and compared it with the sensitivity of Surface Enhanced Raman Spectroscopy (SERS) for semi-quantitative analysis of quinine in tonic water (Shadi et al., 2004).

Pharmacokinetics and Pharmacodynamics Studies

Quinine sulfate's pharmacokinetics and pharmacodynamics have been studied in various populations, including the elderly. Dyer et al. (1994) conducted research on non-insulin-dependent diabetics and non-diabetic controls, analyzing quinine's absorption, elimination, and effects on serum glucose and insulin concentrations (Dyer et al., 1994).

Antiviral Properties

Wolf et al. (2003) investigated the effect of quinine sulfate on the multiplication and adsorption of herpes virus type I (HSV-1). They found that in the presence of quinine sulfate, the viral adsorption was reduced, suggesting potential antiviral properties of the compound (Wolf et al., 2003).

Comparison of Quinine Salts

Research has compared the bioavailability of different quinine salts, including quinine sulfate. Jamaludin et al. (1988) found no significant differences in plasma drug concentration-time profiles among the hydrochloride, sulfate, and ethyl carbonate salts of quinine, suggesting comparable bioavailability (Jamaludin et al., 1988).

Stability in Pharmaceutical Preparations

Jeadkong et al. (2017) developed and validated a high-performance liquid chromatography system for determining quinine sulfate in an extemporaneous suspension, contributing to better quality control in pharmaceutical preparations (Jeadkong et al., 2017).

Propiedades

Nombre del producto |

Quinine sulfate hydrate |

|---|---|

Fórmula molecular |

C40H54N4O10S |

Peso molecular |

782.9 g/mol |

Nombre IUPAC |

(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;dihydrate |

InChI |

InChI=1S/2C20H24N2O2.H2O4S.2H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);2*1H2/t2*13-,14?,19-,20+;;;/m00.../s1 |

Clave InChI |

ZHNFLHYOFXQIOW-LRXYSQQVSA-N |

SMILES isomérico |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CCN3C[C@@H]4C=C)O.O.O.OS(=O)(=O)O |

SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.OS(=O)(=O)O |

SMILES canónico |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.OS(=O)(=O)O |

Pictogramas |

Irritant; Health Hazard |

Sinónimos |

Biquinate Bisulfate, Quinine Hydrochloride, Quinine Legatrim Myoquin Quinamm Quinbisan Quinbisul Quindan Quinimax Quinine Quinine Bisulfate Quinine Hydrochloride Quinine Lafran Quinine Sulfate Quinine Sulphate Quinine-Odan Quinoctal Quinson Quinsul Strema Sulfate, Quinine Sulphate, Quinine Surquina |

Origen del producto |

United States |

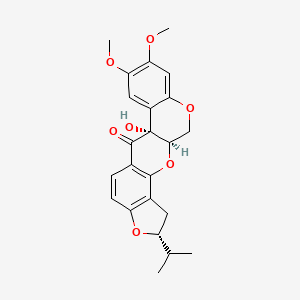

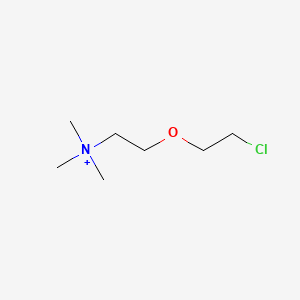

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

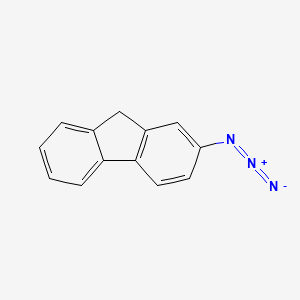

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,6-dichlorophenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B1206324.png)